Enhanced Lipophilicity of the -OCF3 Group
The para-trifluoromethoxy (-OCF3) substituent in ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate significantly enhances lipophilicity compared to its methoxy (-OCH3) analog. This is a crucial differentiator for applications where membrane permeability or hydrophobic interactions are key. The -OCF3 group has been shown to increase lipophilicity by 0.7–1.4 LogD units relative to the -OCH3 substituent in a series of aliphatic derivatives [1].
| Evidence Dimension | Lipophilicity (LogD) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class behavior |
| Comparator Or Baseline | Ethyl 2-oxo-2-[(4-methoxyphenyl)amino]acetate (CAS 18522-99-1) |
| Quantified Difference | Increase of 0.7–1.4 LogD units |
| Conditions | Inferred from comparative study of aliphatic derivatives bearing OCF3 and OCH3 substituents |
Why This Matters
Higher lipophilicity can translate to improved passive membrane diffusion and altered tissue distribution, making this compound a distinct choice for investigating structure-activity relationships (SAR) around these parameters.
- [1] Yarmolchuk, V. S., Kyrylchuk, A. A., Shishkina, S. V., & Tolmachev, A. A. (2020). Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. Journal of Fluorine Chemistry, 231, 109457. View Source
